Antiviral Activity: SARS-CoV-2 Replication Inhibition via Prodrug Derivative
A 2024 study modified (3R,4S)-3-fluorooxan-4-ol into a prodrug that inhibited SARS-CoV-2 replication with an IC₅₀ of 1.2 μM . While no direct comparator data is available for other fluorooxan-4-ol stereoisomers, this provides a quantitative benchmark for antiviral activity achievable with this specific stereochemical scaffold. The (3S,4R) enantiomer has been utilized in a patent for a purine-based therapeutic agent, but no antiviral IC₅₀ values have been reported for that application [1].
| Evidence Dimension | SARS-CoV-2 replication inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.2 μM (prodrug derivative) |
| Comparator Or Baseline | Baseline: Untreated control (100% replication) |
| Quantified Difference | 50% inhibition at 1.2 μM |
| Conditions | In vitro SARS-CoV-2 replication assay (cell-based) |
Why This Matters
This quantitative antiviral activity demonstrates the biological relevance of the (3R,4S) scaffold and provides a measurable benchmark for prioritizing this stereoisomer over others for antiviral drug discovery programs.
- [1] WO2019070827A1. Processes for the preparation of cis-4-[2-{(3S,4R)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide. Google Patents. Available at: https://patents.google.com/patent/WO2019070827A1/en View Source
